2-cyclohexyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-3-ylacetamide
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Overview
Description
2-cyclohexyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-3-ylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a thiadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-3-ylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine hydrate under reflux conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and an appropriate catalyst such as aluminum chloride.
Pyridine Ring Functionalization: The pyridine ring can be functionalized by reacting with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Final Coupling Reaction: The final step involves coupling the thiadiazole and pyridine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-3-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-cyclohexyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-3-ylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its effects on various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-cyclohexyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylacetamide: Similar structure but with a different position of the pyridine ring.
2-cyclohexyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-4-ylacetamide: Similar structure but with a different position of the pyridine ring.
Uniqueness
The uniqueness of 2-cyclohexyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-3-ylacetamide lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This compound’s ability to interact with specific molecular targets makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-cyclohexyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-11-19-20-16(22-11)18-15(21)14(12-6-3-2-4-7-12)13-8-5-9-17-10-13/h5,8-10,12,14H,2-4,6-7H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGGRYKOUVQOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C2CCCCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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